molecular formula C11H8IN B8758266 2-(4-Iodophenyl)pyridine

2-(4-Iodophenyl)pyridine

Cat. No. B8758266
M. Wt: 281.09 g/mol
InChI Key: QQWFVLFMJHNSNI-UHFFFAOYSA-N
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Patent
US09078330B2

Procedure details

A solution of 1,4-diiodobenzene (46.8 g, 142 mmol) in dry ether (450 mL) under argon was cooled in a salt-ice bath. n-Butyllithium (2.0 M in pentane, 72 mL, 142 mmol) was added, and the solution was stirred for 10 minutes. 2-Fluoropyridine (13 mL, 150 mmol) was added and the reaction was allowed to warm to room temperature over 2 hours. Water (500 mL) was added and the organic layer was separated. The aqueous layer was extracted with ether (3×200 mL) and the combined organic layers were washed with brine (1000 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent completely removed. The residue was purified in two steps; first by column chromatography over silica using a dichloromethane/light petroleum mixture (1:1) followed by recrystallisation of the main fraction from a dichloromethane/light petroleum mixture to give (1) (17.0 g, 40%).
Quantity
46.8 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Yield
40%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][CH:3]=1.C([Li])CCC.F[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1.O>CCOCC>[I:8][C:5]1[CH:6]=[CH:7][C:2]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
46.8 g
Type
reactant
Smiles
IC1=CC=C(C=C1)I
Name
Quantity
450 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
72 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
13 mL
Type
reactant
Smiles
FC1=NC=CC=C1
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (3×200 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (1000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent completely removed
CUSTOM
Type
CUSTOM
Details
The residue was purified in two steps
CUSTOM
Type
CUSTOM
Details
first by column chromatography over silica using a dichloromethane/light petroleum mixture (1:1) followed by recrystallisation of the main fraction from a dichloromethane/light petroleum mixture

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
IC1=CC=C(C=C1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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